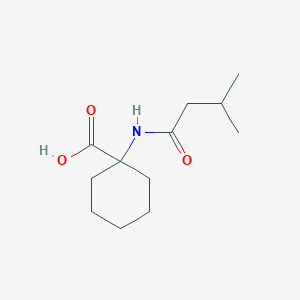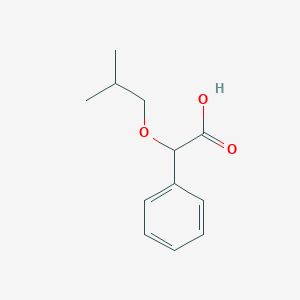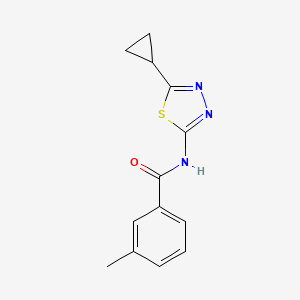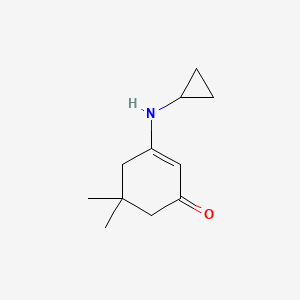amine CAS No. 893590-94-8](/img/structure/B6614018.png)
[(3-nitrophenyl)methyl](prop-2-en-1-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-nitrophenyl)methyl](prop-2-en-1-yl)amine, also known as 3-nitro-N-methylprop-2-en-1-ylamine or 3-nitro-N-methylprop-2-en-1-amine, is an organic compound with a molecular formula of C6H9NO2. This compound is an amine, meaning it contains an amino group, as well as a nitro group, making it a nitro amine. It is a colorless liquid at room temperature, and is miscible with water and most organic solvents. It has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
[(3-nitrophenyl)methyl](prop-2-en-1-yl)aminethylprop-2-en-1-ylamine has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as antimalarials, anti-inflammatory drugs, and anti-cancer drugs. It has also been used in the synthesis of polymers, such as polyurethanes, polyethers, and polyamides. Additionally, it is used in the study of biochemical and physiological effects, such as its ability to inhibit the enzyme acetylcholinesterase.
Wirkmechanismus
The mechanism of action of [(3-nitrophenyl)methyl](prop-2-en-1-yl)aminethylprop-2-en-1-ylamine is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a variety of effects, such as stimulating the central nervous system and causing muscle contraction.
Biochemical and Physiological Effects
[(3-nitrophenyl)methyl](prop-2-en-1-yl)aminethylprop-2-en-1-ylamine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels. This can have a variety of effects, such as stimulating the central nervous system and causing muscle contraction. It can also act as an anti-inflammatory, as well as an anti-cancer agent. Additionally, it has been found to have antioxidant and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
[(3-nitrophenyl)methyl](prop-2-en-1-yl)aminethylprop-2-en-1-ylamine has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a colorless liquid at room temperature, which makes it easier to work with. However, it is also highly flammable and should be handled with caution. Additionally, it can be toxic if inhaled or ingested, and should be handled with protective gear.
Zukünftige Richtungen
In terms of future directions for research involving [(3-nitrophenyl)methyl](prop-2-en-1-yl)aminethylprop-2-en-1-ylamine, there are several possibilities. One potential direction is to further explore its biochemical and physiological effects, such as its ability to inhibit acetylcholinesterase and its anti-inflammatory and anti-cancer properties. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals and polymers. Finally, further research could be done to explore its potential toxicity and flammability, to ensure its safe handling in laboratory experiments.
Synthesemethoden
[(3-nitrophenyl)methyl](prop-2-en-1-yl)aminethylprop-2-en-1-ylamine can be synthesized in a two-step process. The first step involves the nitration of methylprop-2-en-1-ol with nitric acid and sulfuric acid. This produces [(3-nitrophenyl)methyl](prop-2-en-1-yl)aminethylprop-2-en-1-ol, which is then reacted with ammonia to form [(3-nitrophenyl)methyl](prop-2-en-1-yl)aminethylprop-2-en-1-ylamine. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Eigenschaften
IUPAC Name |
N-[(3-nitrophenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-6-11-8-9-4-3-5-10(7-9)12(13)14/h2-5,7,11H,1,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSCWMYGQQRHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Nitrophenyl)methyl](prop-2-EN-1-YL)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B6613953.png)
![tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B6613959.png)

![2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B6613975.png)
![[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine](/img/structure/B6613985.png)
![5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol](/img/structure/B6613994.png)
![2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide](/img/structure/B6614002.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide](/img/structure/B6614004.png)



